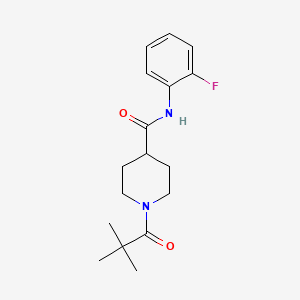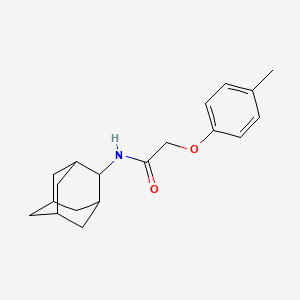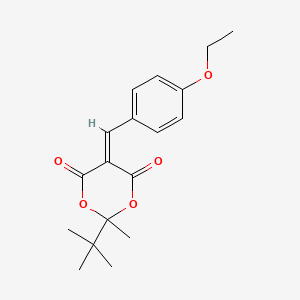
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential application in the treatment of various neurological disorders.
作用机制
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's mechanism of action involves its binding to the sigma-1 receptor, resulting in the modulation of various signaling pathways. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance neuroprotection by reducing oxidative stress and inflammation. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine, reduce oxidative stress and inflammation, and enhance neuroprotection. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's advantages for lab experiments include its high purity, stability, and specificity for the sigma-1 receptor. Its synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product. However, its limitations include its low solubility in water and its potential toxicity in high doses.
未来方向
For research could include the optimization of its synthesis method to improve its solubility in water, the investigation of its potential toxicity in high doses, and the evaluation of its therapeutic effects in clinical trials. Furthermore, the potential of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide as a diagnostic tool for neurological disorders could also be explored, as its binding to the sigma-1 receptor could provide a means of detecting abnormalities in calcium signaling in patients with neurological disorders.
合成方法
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 2,2-dimethylpropanoic anhydride to form 2,2-dimethyl-N-(2-fluorophenyl)propanamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the final product.
科学研究应用
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. This compound's binding to the sigma-1 receptor has been shown to result in the modulation of various signaling pathways, leading to its potential therapeutic effects in neurological disorders.
属性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNBPHCVHFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)


![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)



